molecular formula C15H19ClFNO B4410007 N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine;hydrochloride

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine;hydrochloride

Cat. No.: B4410007
M. Wt: 283.77 g/mol
InChI Key: VSYCQIZUXYWDFC-UHFFFAOYSA-N
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Description

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a fluorophenyl group attached to a furan ring, which is further connected to a propanamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO.ClH/c1-11(2)9-17-10-12-7-8-15(18-12)13-5-3-4-6-14(13)16;/h3-8,11,17H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYCQIZUXYWDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(O1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine;hydrochloride typically involves multiple steps:

    Formation of the Fluorophenyl-Furan Intermediate: The initial step involves the reaction of 2-fluorobenzaldehyde with furan in the presence of a suitable catalyst to form the 5-(2-fluorophenyl)-2-furyl intermediate.

    Alkylation: The intermediate is then subjected to alkylation using 2-methyl-1-propanamine under controlled conditions to form the desired amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: Shares the furan ring structure but lacks the fluorophenyl and propanamine groups.

    N-methyl-1-propanamine: Contains the propanamine moiety but lacks the fluorophenyl and furan groups.

Uniqueness

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine;hydrochloride is unique due to the combination of its fluorophenyl, furan, and propanamine groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, making it valuable for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine;hydrochloride

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